3-Acetylamino-1,3-diphenyl-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetylamino-1,3-diphenyl-1-propanone is a chemical compound with the molecular formula C17H17NO2O and a molecular weight of 267.328 g/mol. This compound is primarily used in research settings and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylamino-1,3-diphenyl-1-propanone typically involves the reaction of 1,3-diphenyl-1-propanone with acetic anhydride in the presence of a suitable catalyst, such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Acetylamino-1,3-diphenyl-1-propanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like hydroxylamine (NH2OH) or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters.
Wissenschaftliche Forschungsanwendungen
3-Acetylamino-1,3-diphenyl-1-propanone is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in biochemical assays, and a precursor in the development of pharmaceuticals and agrochemicals. Its applications extend to the study of enzyme mechanisms, drug discovery, and the synthesis of complex organic molecules.
Wirkmechanismus
3-Acetylamino-1,3-diphenyl-1-propanone is structurally similar to other compounds such as 1,3-diphenyl-1-propanone and 3-aminophenyl-1-propanone. its unique acetylamino group imparts distinct chemical and biological properties that differentiate it from these compounds. The presence of the acetyl group enhances its reactivity and stability, making it a valuable tool in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
1,3-Diphenyl-1-propanone
3-Aminophenyl-1-propanone
3-Hydroxy-1,3-diphenyl-1-propanone
This comprehensive overview highlights the significance of 3-Acetylamino-1,3-diphenyl-1-propanone in various scientific and industrial fields. Its unique properties and versatile applications make it an important compound in the realm of chemical research and development.
Is there anything specific you would like to know more about?
Eigenschaften
CAS-Nummer |
91875-48-8 |
---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
N-(3-oxo-1,3-diphenylpropyl)acetamide |
InChI |
InChI=1S/C17H17NO2/c1-13(19)18-16(14-8-4-2-5-9-14)12-17(20)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3,(H,18,19) |
InChI-Schlüssel |
AGPADOSSJFUOHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.